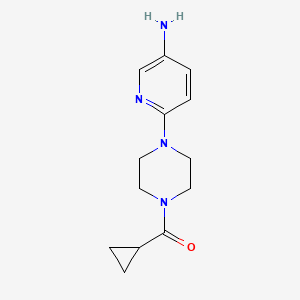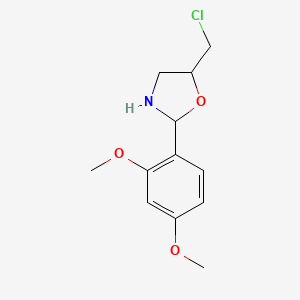
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine” is an organic molecule that contains an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a chloromethyl group (-CH2Cl) and a 2,4-dimethoxyphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available in my current knowledge base, oxazolidines are typically synthesized through the reaction of an amine with a carbonyl compound, such as a ketone or an aldehyde, in a process known as reductive amination .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the oxazolidine ring and the various functional groups. The 2,4-dimethoxyphenyl group is a phenyl ring (a cyclic group of six carbon atoms) with two methoxy groups (-OCH3) attached at the 2nd and 4th positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The oxazolidine ring could potentially be opened under acidic or basic conditions. The chloromethyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar oxazolidine ring, polar methoxy groups, and polar chloromethyl group would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as 2-amino-5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine and 5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazolidine. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the anti-cancer drug sunitinib. In addition, this compound has been used in the synthesis of various natural products, such as the anti-inflammatory compound quercetin and the anti-cancer compound curcumin.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2). Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects in various studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various studies. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-2, which can lead to anti-inflammatory and anti-cancer effects. In addition, this compound has been shown to inhibit the activity of certain proteins involved in cell signaling, such as phosphatidylinositol-3 kinase (PI3K) and protein kinase C (PKC). Inhibition of these proteins can lead to anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine in laboratory experiments has several advantages. It is a relatively cheap and commercially available compound, and it is easy to synthesize in the lab. In addition, it is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is a relatively toxic compound, and it should be handled with caution.
Orientations Futures
For research include further studies of the biochemical and physiological effects of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine, as well as studies of its potential applications in the synthesis of pharmaceuticals and natural products. In addition, further studies of the mechanism of action of this compound are needed to better understand its effects and potential uses. Finally, further studies of the synthesis of this compound and its derivatives are needed to improve the yield and purity of the compound.
Méthodes De Synthèse
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloromethyl-4-methoxybenzaldehyde and 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst. This reaction yields a mixture of this compound and its isomer 5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazolidine. The yield of the reaction is typically in the range of 70-90%.
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-15-8-3-4-10(11(5-8)16-2)12-14-7-9(6-13)17-12/h3-5,9,12,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZVDXJJIDZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NCC(O2)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
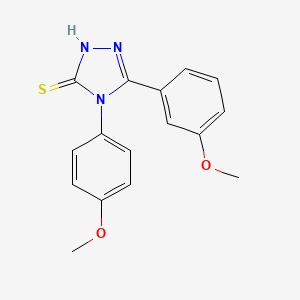
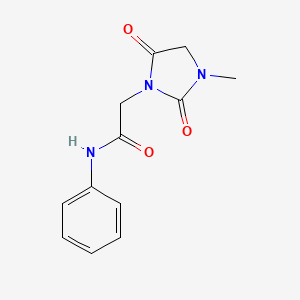
![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)
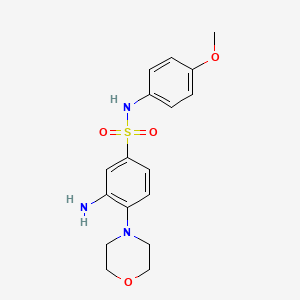
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
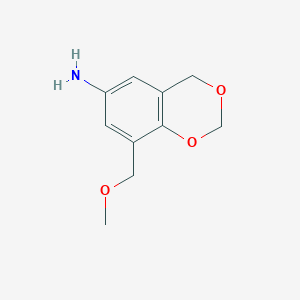
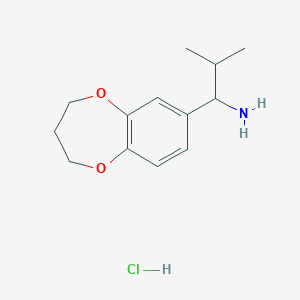
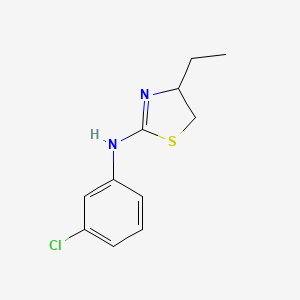
![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)
